N-Butyraldehyde-D8

Übersicht

Beschreibung

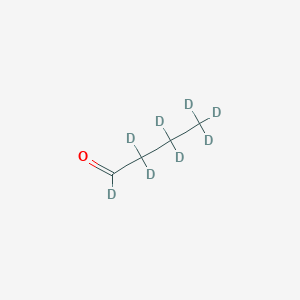

N-Butyraldehyde-D8 (C₄D₈O) is a deuterated analog of n-butyraldehyde, where all eight hydrogen atoms are replaced by deuterium. Its molecular weight is 80.15 g/mol, with a CAS number of 84965-36-4. This compound is widely used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) due to its isotopic purity (98–99 atom% D) and structural stability . It is critical in tracking reaction pathways, metabolic studies, and environmental analysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Butyraldehyde-D8 can be synthesized through a deuteration reaction. A common method involves reacting butanal (butyraldehyde) with deuterium oxide (D2O). The reaction typically proceeds under controlled conditions, and the resulting this compound is separated by distillation .

Industrial Production Methods: Industrial production of this compound often involves the hydroformylation of propylene. This process uses rhodium catalysts derived from water-soluble ligands to convert propylene into the aldehyde, which is then deuterated to produce this compound .

Analyse Chemischer Reaktionen

Oxidation Reactions

N-Butyraldehyde-D8 undergoes oxidation to form deuterated butyric acid (CDCOOD). This reaction is critical in organic synthesis and metabolic studies.

Research Findings :

-

Oxidation rates are slightly reduced compared to non-deuterated analogs due to C-D bond strength differences .

-

Industrial protocols often employ rhodium catalysts for selective oxidation .

Reduction Reactions

Reduction of this compound yields deuterated n-butanol (CDOD), a reaction exploited in synthetic and biochemical pathways.

Key Studies :

-

In engineered E. coli strains, native alcohol dehydrogenases convert this compound to n-butanol-D8, with isotopic labeling enabling precise metabolic flux analysis .

Condensation Reactions

Base-catalyzed aldol condensation is a hallmark reaction, producing deuterated 2-ethylhexenal (CDO).

Applications :

-

The product 2-ethylhexenal-D8 is hydrogenated to 2-ethylhexanol-D8, a precursor for deuterated plasticizers like bis(2-ethylhexyl) phthalate .

Polymerization and Side Reactions

This compound can polymerize exothermically under specific conditions, necessitating careful handling.

Safety Considerations :

-

Polymerization releases significant heat, requiring temperature control to prevent runaway reactions .

Environmental and Biochemical Interactions

Case Study :

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N-Butyraldehyde-D8 serves as a valuable reagent in organic synthesis. Its deuterated nature allows for the tracing of molecular pathways in chemical reactions, providing insights into reaction mechanisms and kinetics.

- Synthesis of Deuterated Compounds : It is used to synthesize deuterated analogs of various organic compounds. For instance, it can be involved in the synthesis of deuterated fatty acids and alcohols, which are important for studying metabolic pathways in biological systems .

Analytical Chemistry

In analytical chemistry, this compound is employed as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

- Mass Spectrometry : Its deuterated form helps improve the accuracy of quantitative analyses by compensating for variations in ionization efficiency. The presence of deuterium enhances the signal-to-noise ratio in mass spectra, allowing for more precise measurements of analytes .

- NMR Spectroscopy : The distinct chemical shifts observed in NMR spectra due to deuteration facilitate the identification and quantification of compounds in complex mixtures. This application is particularly useful in metabolomics and pharmacokinetics studies .

Environmental Studies

This compound is also significant in environmental research, particularly in studying the fate and transport of volatile organic compounds (VOCs) in the atmosphere.

- Atmospheric Studies : Researchers utilize this compound to trace the degradation pathways of VOCs under various environmental conditions. Its isotopic labeling allows for the differentiation between natural and anthropogenic sources of emissions, aiding in pollution source identification .

Case Study 1: Tracing Metabolic Pathways

A study conducted by Cambra et al. (2013) explored the acetalization reaction between glycerol and n-butyraldehyde using acidic ion exchange resin catalysts. The incorporation of this compound allowed researchers to track the formation of specific products via NMR spectroscopy, providing kinetic data essential for optimizing reaction conditions .

Case Study 2: Environmental Impact Assessment

In a study examining air quality, researchers used this compound to assess the atmospheric degradation rates of VOCs. By comparing isotopically labeled compounds with their non-labeled counterparts, they were able to quantify the impact of different environmental factors on VOC persistence and transformation rates .

Wirkmechanismus

The mechanism of action of N-Butyraldehyde-D8 involves its interaction with specific molecular targets and pathways. In NMR spectroscopy, the deuterium atoms in this compound provide a distinct signal that helps in the accurate determination of molecular structures. In biochemical studies, it participates in metabolic reactions, allowing researchers to trace the fate of aldehydes in biological systems .

Vergleich Mit ähnlichen Verbindungen

Deuterated aldehydes and related derivatives share structural similarities but differ in deuteration patterns, purity, and applications. Below is a detailed comparison:

Table 1: Key Properties of N-Butyraldehyde-D8 and Related Compounds

*Assumed structure based on nomenclature; †Estimated; ‡DNPH = 2,4-dinitrophenylhydrazone.

Structural and Deuteration Differences

- This compound exhibits complete deuteration across all carbon positions (CD₃CD₂CD₂CDO), providing maximal isotopic contrast for analytical precision .

- N-Butyraldehyde-d7 (CAS 951209-46-4) retains a non-deuterated methyl group (CH₃) but includes deuteration at C2–C4, making it suitable for partial isotopic labeling .

- N-Butyraldehyde-d2 (CAS 81214-92-8) has localized deuteration at the C2 position, ideal for studying steric or electronic effects in specific reactions .

Purity and Availability

- This compound is available in 98–99 atom% D purity, with commercial packaging ranging from 0.05 g to 250 mg .

- The DNPH derivative (n-Butyraldehyde-2,4-dinitrophenylhydrazone-d8) is offered as a 99 atom% D standard stock solution, requiring cold storage (0–6°C) to prevent degradation .

Reactivity and Stability

- Fully deuterated this compound shows reduced reactivity in proton-dependent reactions (e.g., keto-enol tautomerism) compared to non-deuterated analogs, enhancing its utility in kinetic isotope effect studies .

- Partially deuterated variants (e.g., d2 or d7) retain reactivity at non-deuterated positions, allowing targeted analysis of reaction mechanisms .

Biologische Aktivität

N-Butyraldehyde-D8 is a deuterated form of n-butyraldehyde, a simple aliphatic aldehyde with the chemical formula C₄H₈O. The presence of deuterium (D) instead of hydrogen (H) in its structure alters its physical and chemical properties, which can influence its biological activity. This article explores the biological activity of this compound, including its toxicological effects, mechanisms of action, and relevant case studies.

This compound has a molecular weight of approximately 88.12 g/mol. Its structural formula is represented as:

This compound is primarily used in organic synthesis and as a solvent in various industrial applications.

Acute Toxicity Studies

Acute toxicity studies have demonstrated that n-butyraldehyde, and by extension this compound, can cause significant respiratory and ocular irritation. In a study involving Sprague-Dawley rats exposed to n-butyraldehyde vapor concentrations of 2,200 ppm for four hours, immediate effects included eye irritation and nasal discharge. Most rats exhibited signs of distress shortly after exposure, leading to observations of chromodacryorrhea (bloody tears) within 30 minutes .

Table 1: Summary of Acute Toxicity Studies

| Study Type | Animal Model | Exposure Duration | Concentration (ppm) | Observed Effects |

|---|---|---|---|---|

| Acute Inhalation | Sprague-Dawley Rats | 4 hours | 2,200 | Eye irritation, nasal discharge |

| Subacute Inhalation | Various Rodent Species | 6 hours/day for 9 days | 6,400 | Respiratory failure, significant weight loss |

| Chronic Exposure | Beagle Dogs | 6 hours/day for 13 weeks | 1,852 | Ocular irritation, upper respiratory tract irritation |

Subchronic and Chronic Toxicity

Long-term exposure studies indicate that this compound can lead to various health issues. In chronic exposure studies on dogs and rats, concentrations as low as 462 ppm resulted in observable respiratory tract lesions and decreased body weight gain in rodents . Histopathological evaluations revealed inflammation and necrosis in the nasal cavity and stomach tissues .

The biological activity of this compound is largely attributed to its reactive aldehyde group, which can interact with cellular macromolecules such as proteins and nucleic acids. This reactivity may lead to:

- Protein Modification: Aldehydes can form adducts with amino acids in proteins, potentially altering their function.

- DNA Damage: Evidence suggests that aldehydes like n-butyraldehyde can induce genotoxic effects through the formation of DNA adducts .

In vitro studies have shown that this compound can induce mutagenic effects in bacterial assays (e.g., Salmonella typhimurium), indicating its potential to cause genetic alterations .

Case Study 1: Occupational Exposure

A study conducted on workers exposed to n-butyraldehyde in industrial settings reported increased incidences of respiratory symptoms and eye irritation. Monitoring revealed that even at low concentrations (under permissible exposure limits), chronic exposure could lead to significant health impacts over time .

Case Study 2: Environmental Impact

Environmental assessments have indicated that n-butyraldehyde contributes to air pollution and can affect local ecosystems. Studies examining the effects on aquatic life found that high concentrations could be toxic to fish species, leading to impaired growth and reproduction rates .

Q & A

Q. Basic: What analytical techniques are most reliable for confirming the isotopic purity and structural integrity of N-Butyraldehyde-D8 in synthesis workflows?

Answer:

- Isotopic Purity : Use quantitative -NMR to verify deuterium incorporation by observing the absence of proton signals at positions 1, 2, 3, and 4 (CDCDCDCDO). Mass spectrometry (MS) with high-resolution ESI or EI modes can confirm the molecular ion peak at m/z 80.15 (CDO) and rule out impurities like D7 analogs .

- Structural Integrity : FT-IR spectroscopy can validate the aldehyde functional group (C=O stretch at ~1720 cm) and C-D bonds (stretches at ~2100-2200 cm) .

Q. Basic: How should researchers mitigate the volatility and reactivity of this compound during experimental handling?

Answer:

- Storage : Store in airtight, amber-glass vials under inert gas (N or Ar) at –20°C to minimize oxidation and evaporation .

- Handling : Use cold traps or solvent-dilution (e.g., in anhydrous THF) during reactions. Work in fume hoods with vapor containment systems to avoid inhalation risks .

Q. Advanced: How can conflicting data on deuterium kinetic isotope effects (KIE) in this compound-catalyzed reactions be resolved?

Answer:

- Experimental Design : Replicate studies under identical conditions (temperature, solvent, catalyst loading). Compare KIE values using both D7 and D8 isotopologs to isolate position-specific deuterium effects .

- Data Analysis : Apply multivariate statistical models (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Cross-validate with computational methods (DFT calculations for transition-state isotope effects) .

Q. Advanced: What strategies ensure reproducibility in deuterium tracing studies using this compound as a metabolic precursor?

Answer:

- Standardization : Pre-treat samples with deuterium-depleted solvents to avoid background contamination. Use internal standards (e.g., DO-spiked controls) for LC-MS calibration .

- Documentation : Publish full synthetic protocols (e.g., reaction times, purification steps) and raw spectral data to enable cross-lab verification .

Q. Basic: How do researchers validate the absence of non-deuterated byproducts in this compound synthesis?

Answer:

- Chromatography : Use GC-MS with a polar stationary phase (e.g., DB-WAX) to separate and quantify residual non-deuterated butyraldehyde (retention time ~4.2 min vs. ~5.1 min for D8) .

- Isotopic Ratio Analysis : Employ -NMR or isotope-ratio mass spectrometry (IRMS) to confirm ≥99 atom% D purity .

Q. Advanced: What are the ethical considerations in designing studies involving this compound’s environmental fate?

Answer:

- Risk Assessment : Follow EPA guidelines for volatile aldehydes (e.g., OPPT Chemical Fact Sheets) to model atmospheric dispersion and aquatic toxicity .

- Waste Management : Neutralize waste with sodium bisulfite to convert residual aldehyde to non-volatile sulfonates before disposal .

Q. Basic: How should researchers address discrepancies in reported 13C^{13}\text{C}13C-NMR chemical shifts for this compound?

Answer:

- Calibration : Reference shifts to tetramethylsilane (TMS) and cross-check with deuterated solvents (e.g., CDCl δ = 77.16 ppm).

- Collaboration : Share spectral data with repositories like NMRShiftDB to harmonize literature values .

Q. Advanced: What methodological gaps exist in current applications of this compound as a tracer in heterogeneous catalysis?

Answer:

- Limitations : Deuterium’s mass difference may alter adsorption kinetics on metal surfaces (e.g., Pt or Pd catalysts). Use in situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) to compare H/D adsorption rates .

- Innovations : Pair with -isotope labeling in operando studies to track surface intermediates .

Q. Basic: How to cite studies using this compound while adhering to academic integrity standards?

Answer:

- Primary Sources : Cite peer-reviewed journals (e.g., Food and Chemical Toxicology for toxicity data) rather than vendor catalogs .

- Data Transparency : Include CAS RN 84965-36-6 and isotopic purity (99 atom% D) in Materials and Methods sections .

Q. Advanced: What computational tools can predict the solvent effects on this compound’s reactivity in organocatalytic systems?

Answer:

Eigenschaften

IUPAC Name |

1,2,2,3,3,4,4,4-octadeuteriobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i1D3,2D2,3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQSAGDEMFDKMZ-RIZALVEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84965-36-6 | |

| Record name | 84965-36-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.